molecular formula C9H9NO4 B2882620 3-(Oxetan-3-yloxy)picolinic acid CAS No. 1402232-70-5

3-(Oxetan-3-yloxy)picolinic acid

Cat. No.: B2882620
CAS No.: 1402232-70-5
M. Wt: 195.174
InChI Key: VLEFACHFHSNYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Oxetan-3-yloxy)picolinic acid is a compound that features an oxetane ring attached to a picolinic acid moiety. The oxetane ring is a four-membered cyclic ether, known for its unique chemical properties and reactivity. Picolinic acid, on the other hand, is a derivative of pyridine with a carboxyl group at the 2-position. The combination of these two structures results in a compound with interesting chemical and biological properties.

Mechanism of Action

Target of Action

3-(Oxetan-3-yloxy)picolinic acid, a derivative of picolinic acid, primarily targets zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound works by binding to ZFPs, changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs leads to the inhibition of viral replication and packaging, making it an effective anti-viral agent .

Biochemical Pathways

This compound is a metabolite of tryptophan and is produced through the kynurenine pathway . This pathway plays a role in the pathogenesis of inflammatory disorders within the central nervous system and possibly other organs . The compound’s interaction with ZFPs affects this pathway, leading to its anti-viral and immunomodulatory effects .

Pharmacokinetics

They are known to be more metabolically stable and lipophilicity neutral, reducing the basicity of its adjacent nitrogen atom, thus possibly lowering the drug’s overall lipophilicity .

Result of Action

The result of the compound’s action is primarily its anti-viral effects. It has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . Its broad-spectrum antiviral activity has been demonstrated against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-yloxy)picolinic acid typically involves the formation of the oxetane ring followed by its attachment to the picolinic acid moiety. One common method is the intramolecular cyclization of suitable precursors to form the oxetane ring. This can be achieved through various cyclization reactions, such as epoxide ring opening and subsequent ring closure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the oxetane ring and its attachment to the picolinic acid .

Chemical Reactions Analysis

Types of Reactions: 3-(Oxetan-3-yloxy)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-(Oxetan-3-yloxy)picolinic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 3-(Oxetan-3-yloxy)picolinic acid is unique due to the combination of the oxetane ring and picolinic acid moiety. This dual structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(oxetan-3-yloxy)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-9(12)8-7(2-1-3-10-8)14-6-4-13-5-6/h1-3,6H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEFACHFHSNYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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